N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
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Overview
Description
N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of fluorine atoms on the phenyl ring, a dimethylamino group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-difluoroaniline with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-(dimethylamino)benzaldehyde under specific conditions to form a secondary intermediate.
Final Amide Formation: The secondary intermediate undergoes a reaction with morpholine and an appropriate coupling reagent to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Using advanced purification techniques like crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used in studies to understand biochemical pathways and interactions.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic agents for medical imaging.
Industry
Chemical Industry: Utilized in the synthesis of other complex organic compounds.
Pharmaceutical Industry: Employed in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide involves:
Molecular Targets: Interaction with specific molecular targets such as enzymes, receptors, or proteins.
Pathways Involved: Modulation of biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
- N-(2,5-difluorophenyl)-N’-{2-[4-(methylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring.
- Functional Groups : Unique combination of dimethylamino and morpholine groups.
- Chemical Stability : Enhanced stability due to specific structural features.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O3/c1-27(2)17-6-3-15(4-7-17)20(28-9-11-31-12-10-28)14-25-21(29)22(30)26-19-13-16(23)5-8-18(19)24/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIEKJNBXCWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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